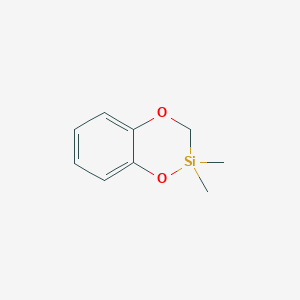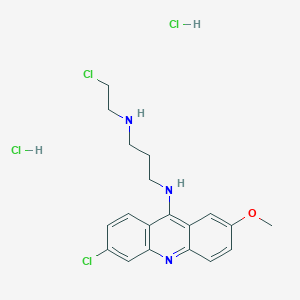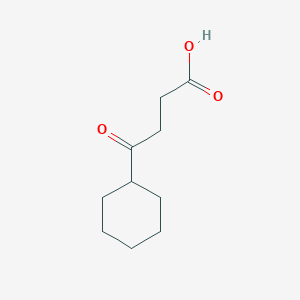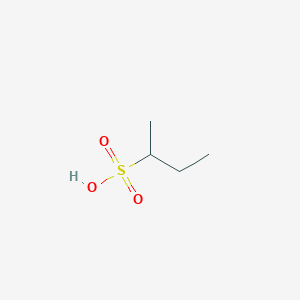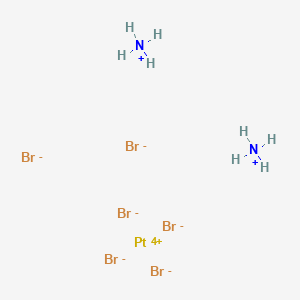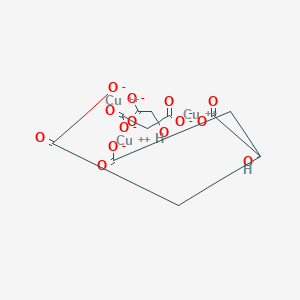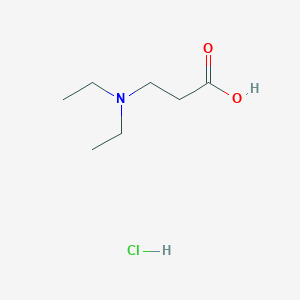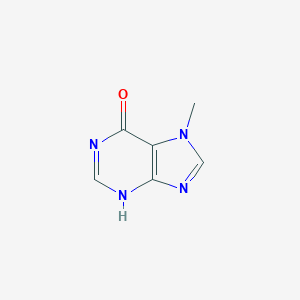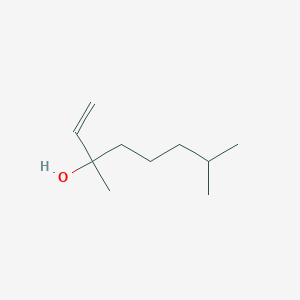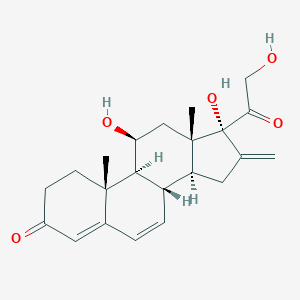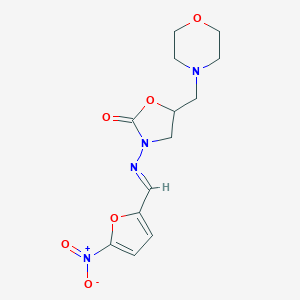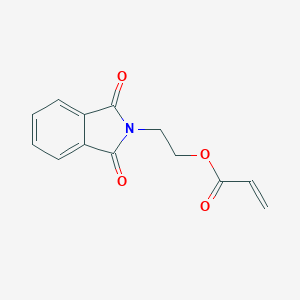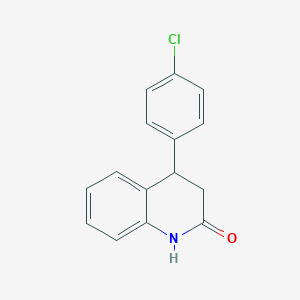
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one, also known as CDPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDPQ belongs to the class of quinolinone derivatives and has been found to possess several interesting properties that make it a promising candidate for research.
作用机制
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one exerts its pharmacological effects by binding to the α7 nicotinic acetylcholine receptor and inhibiting its function. This results in the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate, leading to changes in synaptic plasticity and neuronal excitability.
生化和生理效应
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of synaptic plasticity, and the regulation of neuronal excitability. 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of neuroinflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of using 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one in lab experiments is its high selectivity and potency for the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is its low solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for research on 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of cognitive disorders, and the exploration of its anti-inflammatory properties. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one and to identify potential side effects and toxicity.
合成方法
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one can be synthesized through various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and the Skraup synthesis. The most commonly used method for synthesizing 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is the Pictet-Spengler reaction, which involves the reaction of 4-chloroaniline with 2,3-dihydroxybenzaldehyde in the presence of an acid catalyst.
科学研究应用
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is in the field of neuroscience, where it has been found to act as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor plays a crucial role in various physiological processes, including learning and memory, making 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one a potential candidate for the treatment of cognitive disorders.
属性
CAS 编号 |
16880-72-1 |
|---|---|
产品名称 |
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one |
分子式 |
C15H12ClNO |
分子量 |
257.71 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H12ClNO/c16-11-7-5-10(6-8-11)13-9-15(18)17-14-4-2-1-3-12(13)14/h1-8,13H,9H2,(H,17,18) |
InChI 键 |
LGKWQCRGNWXKCQ-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1C(C2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl |
同义词 |
4-(4-CHLOROPHENYL)-3,4-DIHYDROQUINOLIN-2(1H)-ONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



